3-Bromo-6-ethoxy-2-fluoropyridine
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Overview
Description
3-Bromo-6-ethoxy-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of bromine, ethoxy, and fluorine substituents on a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethoxy-2-fluoropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 6-ethoxy-2-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to achieve high yields and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for meeting the demands of various applications, particularly in the pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethoxy-2-fluoropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Aldehydes, acids, or ketones derived from the ethoxy group.
Scientific Research Applications
3-Bromo-6-ethoxy-2-fluoropyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethoxy-2-fluoropyridine depends on its specific application. In chemical reactions, the presence of electron-withdrawing fluorine and bromine atoms influences the reactivity of the pyridine ring, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-fluoropyridine
- 3-Bromo-2-fluoropyridine
- 6-Ethoxy-2-fluoropyridine
Uniqueness
3-Bromo-6-ethoxy-2-fluoropyridine is unique due to the specific arrangement of bromine, ethoxy, and fluorine substituents on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications that similar compounds may not fulfill.
Properties
IUPAC Name |
3-bromo-6-ethoxy-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUFWOHVLZNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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